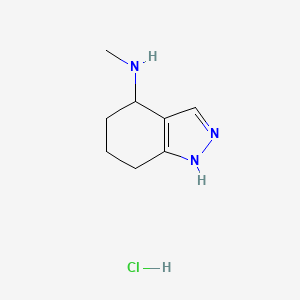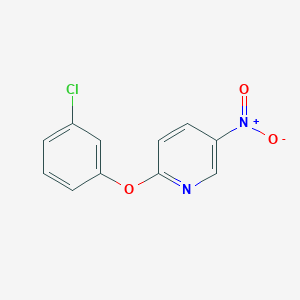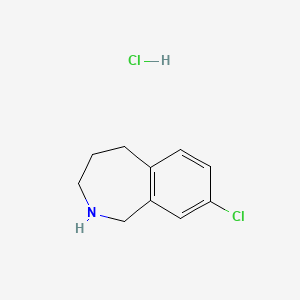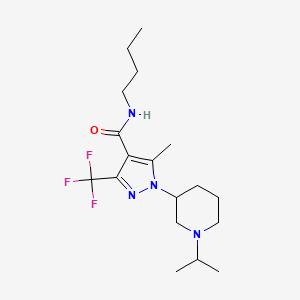
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMDO-PROT and is a chiral reagent that has been used in asymmetric synthesis. It has a molecular formula of C10H20O3 and a molecular weight of 188.27 g/mol.
Mecanismo De Acción
The mechanism of action of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol involves the formation of a chiral complex with the substrate. The chiral complex is formed due to the interaction of the chiral ligand with the substrate. The complex then undergoes a reaction to form the desired product with high enantioselectivity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol. However, it has been reported to have low toxicity and is not expected to cause any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol in lab experiments is its high enantioselectivity in asymmetric synthesis. It has been found to be highly effective in providing chiral compounds with high purity and yield. However, the major limitation of using this compound is its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol. One of the major directions is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential applications in other fields such as pharmaceuticals, agrochemicals, and materials science. Further research is also needed to understand its mechanism of action and its effects on human health and the environment.
In conclusion, (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol is a promising chiral reagent that has been widely used in asymmetric synthesis. Although there is limited information available on its biochemical and physiological effects, it has been found to be highly effective in providing chiral compounds with high enantioselectivity. Further research is needed to explore its potential applications in various fields and to develop more efficient and cost-effective synthesis methods.
Métodos De Síntesis
The synthesis of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with (R)-glycidol. The reaction is catalyzed by a chiral catalyst such as a cinchona alkaloid-derived ligand. The product obtained is a colorless liquid that can be purified by column chromatography.
Aplicaciones Científicas De Investigación
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol has been used in various scientific research applications. One of its major applications is in asymmetric synthesis. It has been used as a chiral reagent in the synthesis of various chiral compounds such as amino acids, alcohols, and esters. The compound has been found to be highly effective in providing high enantioselectivity in asymmetric reactions.
Propiedades
IUPAC Name |
(2R)-2-(6,6-dimethyl-1,4-dioxan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(4-10)8-5-11-6-9(2,3)12-8/h7-8,10H,4-6H2,1-3H3/t7-,8?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQRTJFWIRKQDN-GVHYBUMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1COCC(O1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1COCC(O1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2398975.png)
![5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2398978.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2398983.png)



![2-{[4-(2,5-dimethylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid](/img/structure/B2398988.png)
![[1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile](/img/structure/B2398990.png)
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2398991.png)

